2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile
Description
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative featuring a trifluoromethyl group at position 4, a furan-2-yl substituent at position 6, and a thioether-linked 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl moiety at position 2. Such compounds are typically synthesized via nucleophilic substitution or cross-coupling reactions, as demonstrated in related studies .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O4S/c21-20(22,23)13-7-14(16-2-1-5-27-16)25-19(12(13)8-24)30-9-15(26)11-3-4-17-18(6-11)29-10-28-17/h1-7H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYIZHRPSRVOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its bioactive properties.
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetics.
Molecular Formula : C_{25}H_{16}N_{2}O_{5}S_{2}
Molar Mass : 488.53 g/mol
Anticancer Activity
Research indicates that compounds with similar structures to 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea derivative | HepG2 | 2.38 | |
| Thiourea derivative | HCT116 | 1.54 | |
| Thiourea derivative | MCF7 | 4.52 | |
| Doxorubicin (control) | HepG2 | 7.46 |
These studies utilized the SRB assay to assess cytotoxicity, revealing that many synthesized compounds demonstrated superior activity compared to standard drugs.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Induction of Apoptosis : Studies involving annexin V-FITC assays indicated that these compounds can trigger apoptotic pathways, as evidenced by alterations in mitochondrial proteins such as Bax and Bcl-2.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and interactions of the compound with various biological targets. These studies suggest that the compound can effectively bind to specific enzymes and receptors involved in cancer progression. For example, docking simulations have indicated favorable interactions with EGFR, supporting the observed anticancer activity.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Thiourea Derivatives : A series of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties were synthesized and tested for cytotoxicity against HepG2, HCT116, and MCF7 cell lines. The results showed significant antiproliferative activity with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Mechanistic Insights : In-depth studies on apoptosis revealed that these compounds not only inhibit cell growth but also activate apoptotic pathways through mitochondrial signaling .
Comparison with Similar Compounds
Table 1: Structural Comparison of Nicotinonitrile Derivatives
Key Observations :
- Position 6: Furan-2-yl (oxygen-containing) vs. thiophen-2-yl (sulfur-containing) or bromobenzofuran.
- Position 4 : Trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for pharmacokinetics .
- Position 2 : Thioether-linked groups (e.g., 2-oxoethyl) improve solubility and serve as hydrogen-bond acceptors .
Key Findings :
Table 3: MIC/MBC Values (µM) for Compound 46 vs. Ciprofloxacin
| Pathogen | Compound 46 (MIC/MBC) | Ciprofloxacin (MIC/MBC) |
|---|---|---|
| Staphylococcus aureus | 4.8/9.6 | 0.5/1.0 |
| Escherichia coli | 4.8/9.6 | 0.25/0.5 |
| Streptococcus mutans | 9.6/19.7 | 1.0/2.0 |
Analysis :
- The thiophen-2-yl and benzodioxol substituents in Compound 46 contribute to moderate activity against Gram-positive and Gram-negative bacteria, though less potent than ciprofloxacin.
- Replacement of thiophene with furan (as in the user’s compound) may alter antibacterial efficacy due to differences in electronegativity and steric effects .
Physicochemical Properties
Table 4: Physical Properties of Nicotinonitrile Derivatives
Q & A
Basic: What synthetic strategies are optimal for preparing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, with critical optimization of:
- Temperature: Maintained between 60–80°C during thioether bond formation to balance reaction rate and side-product suppression .
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the thiol group .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the compound with >95% purity. Post-synthesis, analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors purity .
- Key intermediates: The benzo[d][1,3]dioxol-5-ylmethyl ketone and nicotinonitrile precursors require strict anhydrous conditions to prevent hydrolysis .
Basic: How is structural confirmation achieved post-synthesis?
Answer:
Structural validation employs:
- 1H/13C NMR: Assigns proton environments (e.g., trifluoromethyl at δ ~110 ppm in 13C NMR) and aromatic systems (benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
- High-resolution mass spectrometry (HRMS): Confirms molecular ion ([M+H]+) with <2 ppm error .
- IR spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1705 cm⁻¹) .
Basic: What preliminary biological screening methods are recommended to assess its bioactivity?
Answer:
- In vitro assays:
- Enzyme inhibition: Dose-response curves (IC50) against kinases or cytochrome P450 isoforms .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with IC50 values .
- Oxidative stress models: Measure ROS reduction in H2O2-treated fibroblasts .
- Follow-up: Compare results to structurally similar compounds (e.g., N-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives) to identify pharmacophore contributions .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer:
- Replicate assays: Test under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic stability: Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Structural analogs: Synthesize and test derivatives (e.g., replacing trifluoromethyl with methyl) to isolate functional group effects .
- Data normalization: Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .
Advanced: What computational methods predict its interactions with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. Focus on the trifluoromethyl group’s hydrophobic interactions and furan’s π-stacking .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR models: Train on nicotinonitrile derivatives to correlate substituents (e.g., thioether vs. sulfone) with activity .
Advanced: How can reaction yields be improved while minimizing side products?
Answer:
- Catalyst screening: Test Pd/C or Ni catalysts for nitro group reduction steps .
- Protecting groups: Temporarily shield reactive sites (e.g., benzyl for hydroxyl groups) during oxidation steps .
- Real-time monitoring: Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- pH stability: Incubate in buffers (pH 1.2–7.4) for 24h, then quantify degradation via LC-MS .
- Plasma stability: Mix with human plasma (37°C, 1h) and analyze intact compound % .
- Photodegradation: Expose to UV light (λ=254 nm) and track by HPLC to assess photosensitivity .
Advanced: How does the compound’s reactivity compare to analogs with different substituents?
Answer:
- Electrophilicity: Compute Fukui indices (DFT) to compare thioether vs. sulfone derivatives’ susceptibility to nucleophilic attack .
- Redox potential: Cyclic voltammetry identifies the trifluoromethyl group’s electron-withdrawing impact on oxidation .
- Comparative kinetics: Pseudo-first-order rate constants for hydrolysis (e.g., in acidic vs. basic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
